
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
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Overview
Description
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products. This compound features a unique structure with hydroxyl groups at positions 4, 6, and 7, and a methyl group at position 1, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol typically involves multicomponent reactions and functionalization strategies. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring environmental and safety standards are met .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 4, 6, and 7 are susceptible to oxidation. For example:
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Quinone Formation : Oxidation of the catechol moiety (6,7-dihydroxy groups) using agents like potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) could yield ortho-quinone derivatives .
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N-Oxidation : The tertiary amine in the THIQ ring may undergo oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives, though steric hindrance from the methyl group at position 1 could modulate reactivity .
Key Factors :
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The cis configuration of the 4-hydroxyl and 1-methyl groups may influence regioselectivity during oxidation.
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Electronic effects from electron-donating hydroxyl groups enhance oxidation susceptibility at positions 6 and 7 .
Reduction Reactions
Reductive modifications typically target the THIQ backbone or hydroxyl groups:
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Dehydroxylation : Treatment with Et₃SiH and BF₃·Et₂O under reflux conditions could selectively reduce the 4-hydroxyl group to a hydrogen, yielding 1-methyl-THIQ-6,7-diol .
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Iminium Reduction : LiAlH₄ or NaBH₄ may reduce iminium intermediates generated during acid-catalyzed ring-opening reactions, stabilizing the cis configuration .
Stereochemical Considerations :
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Reductive agents like NaBH₄ favor retention of stereochemistry, while LiAlH₄ may induce epimerization at position 4 due to its stronger reducing capacity .
Substitution Reactions
The hydroxyl groups can undergo functionalization via nucleophilic substitution or protection/deprotection strategies:
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Methylation | MeI, K₂CO₃, DMF | 6,7-Dimethoxy-THIQ derivative |
Acetylation | Ac₂O, pyridine | 4,6,7-Triacetylated THIQ |
Sulfonation | SO₃·Py complex, CH₂Cl₂ | Sulfonated derivatives at 6 or 7 position |
Notes :
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Steric hindrance from the 1-methyl group may slow substitution at position 4 compared to positions 6 and 7 .
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Chiral auxiliaries or catalysts could enforce retention of the cis configuration during derivatization .
Ring-Forming Reactions
The THIQ scaffold participates in intramolecular cyclizations under specific conditions:
Bischler-Napieralski Cyclization
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Conditions : POCl₃ in anhydrous toluene, followed by NaBH₄ reduction .
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Outcome : Forms fused tricyclic structures via iminium ion intermediates. The cis-4-hydroxyl group directs stereoselectivity during ring closure .
Pictet-Spengler Cyclization
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Conditions : Acidic media (e.g., H₂SO₄, TFA) with aldehydes .
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Outcome : Generates β-carboline or tetracyclic alkaloid analogs. The 1-methyl group may favor transannular interactions, stabilizing specific diastereomers .
Stereochemical Stability
Quantum-chemical studies on analogous THIQs indicate:
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The cis-1,4 configuration creates a rigid chair-like conformation, limiting epimerization under mild conditions .
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Strong bases (e.g., LiDA-KOR) may deprotonate benzylic positions, enabling stereochemical inversion via keto-enol tautomerism .
Biological Relevance
While not a direct focus here, the compound’s hydroxyl and methyl groups are critical for interactions with enzymes like 17β-hydroxysteroid dehydrogenases, as seen in THIQ-based inhibitors .
Scientific Research Applications
Structural Characteristics
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol contains a tetrahydroisoquinoline core with hydroxyl groups at the 4, 6, and 7 positions. Its molecular formula is C10H13NO3, and it has a molecular weight of approximately 217.65 g/mol. The presence of multiple hydroxyl groups enhances its solubility and potential interactions with biological targets, making it a candidate for various therapeutic applications .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects . Studies have shown that it can mitigate neuronal damage in models of neurodegeneration. Its structural similarity to neurotransmitters suggests that it may influence neurotransmitter systems involved in mood regulation and cognitive functions .
Antidepressant-like Properties
The compound has been investigated for its antidepressant-like effects in animal models. In particular, studies have demonstrated that administration of this compound can lead to significant behavioral improvements in tests designed to assess depression-like symptoms . This positions the compound as a potential candidate for further development as an antidepressant.
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps that allow for the generation of various derivatives with potentially enhanced biological activity. The methodologies employed often include stereoselective synthesis techniques that are critical for obtaining specific isomers with desired pharmacological properties .
Neuropharmacological Studies
- Study on Neuroprotection : A study demonstrated that this compound could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The results indicated a protective effect against cell death associated with neurodegenerative conditions .
- Behavioral Assessment in Animal Models : In a series of behavioral tests (e.g., forced swim test), administration of the compound resulted in decreased immobility time compared to control groups. This suggests potential antidepressant activity and warrants further investigation into its mechanisms of action .
Comparative Analysis with Related Compounds
The following table summarizes the distinct features and biological activities of this compound compared to other tetrahydroisoquinoline derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Hydroxyl groups at positions 4, 6 & 7 | Neuroprotective; Antidepressant-like |
1-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks hydroxyl groups | Limited neuropharmacological activity |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Pyridine ring structure | Linked to Parkinson's disease |
Mechanism of Action
The mechanism of action of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its antidepressant and neuroprotective effects . Additionally, the compound’s hydroxyl groups may interact with other biological molecules, influencing its activity .
Comparison with Similar Compounds
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol can be compared with other tetrahydroisoquinoline derivatives:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups at positions 4, 6, and 7, resulting in different biological activities.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of a methyl group, which alters its pharmacological properties.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
These comparisons highlight the unique structural features and biological activities of this compound .
Biological Activity
Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol (Cis-THIQ) is a compound of significant interest due to its unique structural features and potential pharmacological properties. This article explores its biological activity, including neuroprotective effects, antidepressant-like properties, and interactions with various biological systems.
Chemical Structure and Properties
Cis-THIQ is characterized by its tetrahydroisoquinoline core with hydroxyl groups at positions 4, 6, and 7. Its molecular formula is C10H13NO with a molecular weight of approximately 195.21 g/mol . The presence of hydroxyl groups enhances its solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that Cis-THIQ exhibits several promising biological activities:
- Neuroprotective Effects : Studies suggest that Cis-THIQ may protect against neurodegenerative diseases by influencing dopaminergic pathways. Its structural similarity to neurotransmitters allows it to interact with receptors involved in mood regulation and neuroprotection .
- Antidepressant-like Properties : The compound has been linked to antidepressant effects in various models. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in mood disorders .
Cis-THIQ's mechanisms of action can be summarized as follows:
- Receptor Interaction : It may interact with dopamine receptors and other neurotransmitter systems, influencing signaling pathways that regulate mood and cognition.
- Antioxidant Activity : The compound's hydroxyl groups may contribute to its antioxidant properties, helping to mitigate oxidative stress in neural tissues .
- Neurotransmitter Modulation : By potentially enhancing the release or action of neurotransmitters such as serotonin and dopamine, Cis-THIQ could improve mood and cognitive function .
Case Studies
Several studies have explored the effects of Cis-THIQ in various experimental settings:
- Study on Neuroprotection : A study demonstrated that Cis-THIQ could prevent dopaminergic neurodegeneration induced by neurotoxins in mouse models. This suggests its potential utility in treating conditions like Parkinson's disease .
- Antidepressant Efficacy : In a controlled experiment involving animal models of depression, Cis-THIQ exhibited significant antidepressant-like effects compared to control groups. These findings support its further development as a therapeutic agent for mood disorders .
Comparative Analysis with Related Compounds
To better understand the unique properties of Cis-THIQ, we can compare it with other tetrahydroisoquinoline derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline core | Lacks hydroxyl groups at positions 4, 6, and 7 |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Pyridine ring instead of isoquinoline | Associated with Parkinson's disease |
(R)-N-methyl-N-(2-(4-hydroxyphenyl)thiazol-2(3H)-yl)acetamide | Thiazole moiety | Exhibits anti-inflammatory properties |
Cis-THIQ's specific arrangement of hydroxyl groups differentiates it from these compounds, potentially enhancing its biological activity.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
(1R,4S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol |
InChI |
InChI=1S/C10H13NO3/c1-5-6-2-8(12)9(13)3-7(6)10(14)4-11-5/h2-3,5,10-14H,4H2,1H3/t5-,10-/m1/s1 |
InChI Key |
WJKTWCQUWWUWJC-GPXNAGAYSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1)O)O)O |
Canonical SMILES |
CC1C2=CC(=C(C=C2C(CN1)O)O)O |
Origin of Product |
United States |
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